molecular formula C7H17NO B3040670 N-tert-Butyl-2-methoxyethylamine CAS No. 22687-22-5

N-tert-Butyl-2-methoxyethylamine

Cat. No.: B3040670
CAS No.: 22687-22-5
M. Wt: 131.22 g/mol
InChI Key: PUVVITURPSDTOB-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-methoxyethylamine: is an organic compound with the molecular formula C7H17NO. It is a colorless to light yellow clear liquid at room temperature. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-tert-Butyl-2-methoxyethylamine typically begins with 2-bromoethylamine hydrobromide.

    Boc Protection: The ethylamine group in 2-bromoethylamine hydrobromide undergoes Boc protection to form N-Boc bromoethylamine.

    Nucleophilic Substitution: The bromine in N-Boc bromoethylamine is substituted to obtain N-Boc-2-methoxyethylamine.

    Boc Deprotection: The Boc protecting group is removed from N-Boc-2-methoxyethylamine to yield 2-methoxyethylamine salt.

    Final Step: The 2-methoxyethylamine salt undergoes a dissociative reaction under alkaline conditions to produce this compound.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Scientific Research Applications

Chemistry: N-tert-Butyl-2-methoxyethylamine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical reactions and methodologies .

Biology: In biological research, this compound is used to study the effects of amine compounds on biological systems. It serves as a model compound for understanding the behavior of similar amines in biological environments .

Medicine: This compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles .

Industry: this compound is used in the production of various industrial chemicals. Its reactivity and stability make it suitable for use in manufacturing processes that require precise control over chemical reactions .

Mechanism of Action

The mechanism of action of N-tert-Butyl-2-methoxyethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through its ability to donate or accept electrons, facilitating the formation or breaking of chemical bonds .

Comparison with Similar Compounds

    N-tert-Butylmethylamine: Similar in structure but lacks the methoxy group.

    N-tert-Butylethylamine: Similar but with an ethyl group instead of a methoxyethyl group.

    N-tert-Butylisopropylamine: Similar but with an isopropyl group.

Uniqueness: N-tert-Butyl-2-methoxyethylamine is unique due to the presence of both a tert-butyl group and a methoxyethyl group. This combination imparts distinct chemical properties, making it more versatile in various chemical reactions compared to its similar counterparts .

Properties

IUPAC Name

N-(2-methoxyethyl)-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-7(2,3)8-5-6-9-4/h8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVVITURPSDTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401273072
Record name N-(2-Methoxyethyl)-2-methyl-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22687-22-5
Record name N-(2-Methoxyethyl)-2-methyl-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22687-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methoxyethyl)-2-methyl-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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